molecular formula C19H18N2O3 B5711606 N-(4-methoxybenzyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

N-(4-methoxybenzyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

Cat. No. B5711606
M. Wt: 322.4 g/mol
InChI Key: RABKJKDTSBNFQQ-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as ABT-639, is a chemical compound that belongs to the class of isoxazolecarboxamides. It is a selective T-type calcium channel blocker that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-(4-methoxybenzyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide selectively blocks T-type calcium channels by binding to the alpha-1 subunit of these channels. This results in the inhibition of calcium influx into cells, which in turn reduces neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have significant effects on the central nervous system, including the modulation of pain, anxiety, and epilepsy. It has also been shown to have potential therapeutic applications in the treatment of hypertension, as it reduces blood pressure by inhibiting the activity of T-type calcium channels in vascular smooth muscle cells.

Advantages and Limitations for Lab Experiments

N-(4-methoxybenzyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a highly selective T-type calcium channel blocker, which makes it an ideal tool for studying the role of these channels in various physiological and pathological processes. However, its high selectivity also limits its potential therapeutic applications, as it may not be effective against diseases that involve other calcium channel subtypes.

Future Directions

There are several potential future directions for research on N-(4-methoxybenzyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, including:
1. Further studies on the role of T-type calcium channels in various diseases, such as epilepsy, neuropathic pain, and anxiety.
2. Development of more potent and selective T-type calcium channel blockers for potential therapeutic applications.
3. Investigation of the potential side effects of N-(4-methoxybenzyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, particularly on the cardiovascular system.
4. Studies on the potential interactions between N-(4-methoxybenzyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide and other drugs, particularly those that target calcium channels.
5. Development of new animal models for studying the effects of N-(4-methoxybenzyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide on various physiological and pathological processes.

Synthesis Methods

The synthesis of N-(4-methoxybenzyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves a multi-step process that starts with the reaction of 4-methoxybenzylamine with 3-phenyl-5-methylisoxazole-4-carboxylic acid, followed by the coupling of the resulting intermediate with 1,1'-carbonyldiimidazole. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(4-methoxybenzyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, epilepsy, neuropathic pain, and anxiety. It has been shown to selectively block T-type calcium channels, which play a crucial role in the regulation of neuronal excitability and neurotransmitter release.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-17(18(21-24-13)15-6-4-3-5-7-15)19(22)20-12-14-8-10-16(23-2)11-9-14/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABKJKDTSBNFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

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